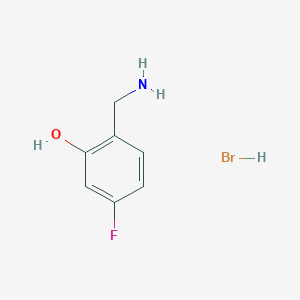

2-(Aminomethyl)-5-fluorophenol hydrobromide

Description

Historical Context and Discovery

The development of 2-(aminomethyl)-5-fluorophenol hydrobromide can be traced to the broader evolution of fluorinated organic compounds in medicinal chemistry during the early 21st century. According to chemical database records, the hydrochloride salt variant of the parent compound was first documented in chemical databases in December 2007, indicating systematic research into this compound class began in the mid-2000s. The hydrobromide salt form, bearing the Chemical Abstracts Service number 1803588-61-5, represents a later development in optimizing the physicochemical properties of the base compound for research applications.

The synthesis and characterization of this compound emerged from the growing interest in fluorinated aromatic compounds as pharmaceutical intermediates. The strategic incorporation of fluorine atoms into organic molecules became increasingly important as researchers recognized the unique properties fluorine imparts to pharmaceutical compounds, including enhanced metabolic stability and altered binding affinity. The specific positional arrangement of the aminomethyl group at the 2-position and fluorine at the 5-position on the phenolic ring represents deliberate structural design aimed at optimizing both synthetic accessibility and biological activity.

The compound's development was further influenced by advances in Mannich reaction chemistry, which provided efficient synthetic routes to aminomethyl-substituted phenolic compounds. This synthetic methodology, involving the reaction of phenols with formaldehyde and amines under acidic conditions, became a cornerstone approach for accessing this class of compounds.

Significance in Organic Chemistry

This compound occupies a significant position in organic chemistry due to its multifunctional nature and synthetic versatility. The compound contains three distinct reactive sites: the phenolic hydroxyl group, the primary amine functionality, and the aromatic fluorine substituent, each contributing to its utility as a synthetic building block.

The phenolic hydroxyl group serves as a nucleophilic center capable of participating in various substitution and coupling reactions. This functionality enables the compound to undergo etherification, esterification, and metal-catalyzed cross-coupling reactions, making it valuable for constructing more complex molecular architectures. The hydroxyl group also contributes to the compound's hydrogen bonding capacity, influencing both its physical properties and potential biological interactions.

The aminomethyl functionality provides a primary amine that can participate in acylation, alkylation, and condensation reactions. This versatility makes the compound particularly useful in medicinal chemistry applications where amine-containing pharmacophores are required. The benzylic position of the amine group enhances its nucleophilicity while maintaining stability under typical reaction conditions.

The fluorine substituent at the 5-position relative to the hydroxyl group introduces unique electronic effects into the aromatic system. Fluorine's high electronegativity and small atomic radius create distinctive properties that influence both the compound's reactivity and its potential biological activity. The electron-withdrawing nature of fluorine affects the acidity of the phenolic group and the nucleophilicity of the amine functionality.

| Functional Group | Position | Chemical Properties | Synthetic Applications |

|---|---|---|---|

| Phenolic Hydroxyl | 1-position | Nucleophilic, Hydrogen bonding | Etherification, Esterification, Cross-coupling |

| Aminomethyl | 2-position | Basic, Nucleophilic | Acylation, Alkylation, Condensation |

| Fluorine | 5-position | Electron-withdrawing, Stable | Electronic modification, Metabolic stability |

Position in Fluorinated Aromatic Compounds Classification

Within the broader classification of fluorinated aromatic compounds, this compound represents a specific subcategory of monofluorinated phenolic derivatives. The compound falls under the classification systems established by various regulatory and scientific organizations for per- and polyfluoroalkyl substances and related fluorinated organics.

According to the Organisation for Economic Co-operation and Development definition framework, compounds containing fluorinated aromatic rings occupy a distinct position from aliphatic fluorinated substances. While this compound contains only one fluorine atom directly attached to an aromatic carbon, it exemplifies the class of aromatic compounds where fluorine substitution significantly modifies chemical and biological properties.

The compound's classification within fluorinated aromatics is further defined by its substitution pattern. The meta-relationship between the fluorine atom and the phenolic hydroxyl group creates specific electronic effects that distinguish it from ortho- and para-substituted analogs. This positioning influences both the compound's acidity and its potential for participating in electrophilic aromatic substitution reactions.

Comparative analysis with related fluorinated phenolic compounds reveals the unique position of this compound within this chemical space. Unlike perfluorinated aromatic compounds that contain multiple fluorine substituents, this compound represents a selectively fluorinated system where the single fluorine atom provides targeted property modification without the extreme characteristics associated with highly fluorinated aromatics.

| Compound Class | Fluorine Content | Aromatic Substitution | Functional Diversity |

|---|---|---|---|

| Monofluorinated Phenols | Single F atom | Meta to hydroxyl | High (OH, NH2, aromatic) |

| Polyfluorinated Aromatics | Multiple F atoms | Various patterns | Moderate |

| Perfluorinated Aromatics | Complete F substitution | All positions | Low |

Overview of Current Research Applications

Contemporary research applications of this compound span multiple domains of chemical and pharmaceutical science. The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceutical agents and materials with specialized properties.

In pharmaceutical research, the compound functions as a building block for creating novel drug candidates that incorporate fluorinated aromatic systems. The strategic placement of the fluorine atom and aminomethyl functionality provides a scaffold for developing compounds targeting specific biological pathways. Research has demonstrated the potential for incorporating this compound into larger molecular frameworks designed for therapeutic applications.

The compound's role in positron emission tomography radiotracer development represents a growing area of application. The presence of the fluorine atom provides a site for potential incorporation of fluorine-18, a commonly used radioisotope in medical imaging. This application leverages the compound's structural features to create radiolabeled molecules for diagnostic purposes.

Materials science applications have emerged as researchers explore the unique properties imparted by the combination of fluorine substitution and aminomethyl functionality. The compound's ability to participate in polymerization reactions and surface modification processes makes it valuable for developing specialized materials with enhanced hydrophobic or oleophobic properties.

Recent synthetic methodology development has focused on improving the efficiency and selectivity of reactions involving this compound. Advanced catalytic systems and novel reaction conditions continue to expand the synthetic utility of this compound, enabling access to previously challenging molecular targets.

| Research Domain | Application Focus | Key Advantages | Development Stage |

|---|---|---|---|

| Pharmaceutical Chemistry | Drug intermediate synthesis | Fluorine incorporation, Functional diversity | Active research |

| Radiotracer Development | Positron emission tomography imaging | Fluorine-18 labeling potential | Exploratory |

| Materials Science | Surface modification, Polymerization | Unique functional combination | Emerging |

| Synthetic Methodology | Catalytic process development | Improved efficiency and selectivity | Ongoing optimization |

Properties

IUPAC Name |

2-(aminomethyl)-5-fluorophenol;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.BrH/c8-6-2-1-5(4-9)7(10)3-6;/h1-3,10H,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLGRCDYZUMABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)O)CN.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-5-fluorophenol hydrobromide typically involves the introduction of an aminomethyl group to a fluorinated phenol. One common method is the Mannich reaction, where a phenol, formaldehyde, and a primary or secondary amine react under acidic conditions to form the aminomethylated product. The reaction conditions often involve the use of hydrochloric acid or another strong acid to catalyze the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-5-fluorophenol hydrobromide can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

2-(Aminomethyl)-5-fluorophenol hydrobromide is primarily used as an intermediate in the synthesis of more complex organic molecules. The presence of both the amine (-NH₂) and phenolic (-OH) functional groups allows it to participate in various coupling reactions, making it suitable for drug discovery and materials science applications.

Synthetic Routes

The synthesis typically involves the Mannich reaction, where a phenol, formaldehyde, and a primary or secondary amine react under acidic conditions. This reaction can be optimized in industrial settings using continuous flow reactors to enhance yield and quality.

Biological Research

Biochemical Probes

Due to its ability to interact with various biological targets, this compound is being investigated as a biochemical probe. Its structural characteristics suggest potential interactions with enzymes and receptors, which could be useful in pharmacological studies.

Therapeutic Properties

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit the proliferation of specific cancer cell lines through apoptosis induction and modulation of signaling pathways.

- Antimicrobial Properties : Research has shown that compounds similar to this one exhibit antimicrobial activity against various pathogens, suggesting its potential application in treating infections.

- Neuroprotective Effects : Initial investigations hint at neuroprotective properties that could benefit conditions like neurodegenerative diseases.

Industrial Applications

In addition to its role in research, this compound has potential applications in the development of new materials. Its unique chemical properties allow for the creation of specialized polymers and coatings that could have various industrial uses.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

- Anticancer Studies : In vitro assays have demonstrated its ability to inhibit cancer cell growth by inducing apoptosis through specific biochemical pathways.

- Antimicrobial Activity : Comparative studies show efficacy against common bacterial strains, indicating its potential as an antimicrobial agent.

- Neuroprotection : Research into its neuroprotective effects suggests mechanisms that may mitigate damage in neurodegenerative conditions.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-5-fluorophenol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Physical Properties :

- Appearance: White to off-white powder.

- Storage: Stable at room temperature.

- Purity: Available in high-purity grades (≥99%) for research and industrial applications .

Applications :

Primarily used in life sciences and pharmaceutical research, this compound is part of American Elements' specialty chemicals catalog, emphasizing its role in drug discovery and organic synthesis .

Comparison with Structurally Similar Compounds

5-(Aminomethyl)-2-fluorophenol Hydrochloride

- Structure: Positional isomer of the target compound, with fluorine at the 2-position and aminomethyl at the 5-position.

- Formula: C₇H₉ClFNO; molecular weight 177.6 g/mol .

- Key Differences :

- Counterion : Hydrochloride vs. hydrobromide alters solubility (chloride salts generally more water-soluble).

- Reactivity : Positional isomerism may influence electronic effects on the aromatic ring, affecting nucleophilic substitution reactions.

2-Fluoro-5-hydroxybenzoic Acid

- Structure: Contains a carboxylic acid (-COOH) group at the 5-position instead of aminomethyl.

- Formula : C₇H₅FO₃ ; molecular weight 156.11 g/mol .

- Key Differences: Acidity: The -COOH group increases acidity (pKa ~2.5) compared to the phenolic -OH (pKa ~10). Applications: Used as a building block for nonsteroidal anti-inflammatory drugs (NSAIDs) due to its carboxylic acid moiety .

2-(Difluoromethyl)-5-fluorophenol

- Structure: Difluoromethyl (-CF₂H) replaces aminomethyl at the 2-position.

- Formula : C₇H₅F₃O ; molecular weight 162.11 g/mol .

- Key Differences: Electron Effects: The electron-withdrawing -CF₂H group reduces phenol acidity (pKa ~8.5) versus the electron-donating -CH₂NH₂ (pKa ~9.5). Lipophilicity: Higher logP due to -CF₂H, enhancing membrane permeability in drug design .

2-(Bromomethyl)-5-fluoropyridine Hydrobromide

- Structure : Pyridine ring replaces benzene, with bromomethyl at the 2-position.

- Formula : C₆H₆Br₂FN ; molecular weight 283.93 g/mol .

- Key Differences: Basicity: Pyridine’s nitrogen increases basicity (pKa ~1.7 for protonated pyridine) versus phenol’s acidity. Reactivity: Bromomethyl group facilitates nucleophilic substitutions in heterocyclic chemistry .

Comparative Data Table

Biological Activity

2-(Aminomethyl)-5-fluorophenol hydrobromide (CAS No. 1803588-61-5) is an organic compound characterized by its unique structural features, including an aminomethyl group and a fluorine atom on the phenolic ring. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activity and applications in drug development.

- Molecular Formula : C₇H₉BrFNO

- Molecular Weight : 222.05 g/mol

- Structural Features :

- Aminomethyl group at position 2

- Fluorine atom at position 5

Biological Activity

Research indicates that this compound exhibits significant biological activity, making it a candidate for further pharmacological investigation. The presence of both amine (-NH2) and phenolic (-OH) functional groups suggests potential interactions with various biological targets, including enzymes and receptors.

The exact mechanism of action for this compound is still under investigation; however, preliminary studies suggest that it may influence biochemical pathways related to:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit specific enzymes, potentially leading to therapeutic effects in conditions such as inflammation or cancer.

- Receptor Modulation : The structural motifs present in this compound may allow it to bind to receptor sites, altering their activity.

Comparative Analysis with Related Compounds

A comparison with structurally similar compounds highlights the unique bioactive potential of this compound:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Aminomethyl group at position 2; Fluorine at position 5 | Potentially higher bioactivity due to specific substitutions |

| 4-(Aminomethyl)-2-fluorophenol hydrobromide | Aminomethyl group at position 4; Fluorine at position 2 | Different biological activity profile |

| 3-(Aminomethyl)-4-fluorophenol | Aminomethyl group at position 3; Fluorine at position 4 | Varying interaction with biological targets |

The distinct substitution pattern of this compound may confer unique properties that differentiate it from other related compounds, making it a subject of interest in medicinal chemistry.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, focusing on its potential therapeutic applications:

- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines. The mechanism appears to involve apoptosis induction through modulation of specific signaling pathways.

- Antimicrobial Properties : Research has indicated that compounds similar to this compound exhibit antimicrobial activity against various pathogens, suggesting potential applications in treating infections.

- Neuroprotective Effects : Preliminary investigations suggest that this compound may have neuroprotective properties, potentially benefiting conditions such as neurodegenerative diseases.

Pharmacokinetics

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of this compound. Factors influencing its pharmacokinetic profile include:

- Absorption : The presence of polar functional groups may enhance solubility and absorption in biological systems.

- Distribution : Its molecular structure suggests good distribution within tissues, which is essential for efficacy.

- Metabolism and Excretion : Further studies are required to elucidate how this compound is metabolized and eliminated from the body.

Q & A

Q. What are the optimal synthetic routes for 2-(Aminomethyl)-5-fluorophenol hydrobromide, and how can reaction efficiency be improved?

The synthesis typically involves halogenation and amination steps. A validated method for analogous hydrobromide salts (e.g., 3-((3-aminopropyl)amino)phenol hydrobromide) employs sequential acid-catalyzed reactions with sodium nitrite and hydrochloric acid, followed by purification via TLC (dichloromethane/methanol gradients) . Efficiency improvements include:

- Temperature control : Maintaining ice-cold conditions during nitrosation minimizes side reactions.

- Stoichiometric precision : A 1:1.1 molar ratio of precursor to sodium nitrite ensures complete conversion .

- In-line monitoring : TLC or HPLC tracking reduces over-reaction risks.

Q. What analytical techniques are recommended for characterizing purity and structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR resolves the aminomethyl (-CH₂NH₂) and fluorophenol moieties. Compare with NIST reference data for 2-amino-5-bromo-2'-fluorobenzophenone derivatives .

- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., calculated 234.08 g/mol for C₇H₈BrFNO) and detect isotopic patterns (Br/F signatures) .

- HPLC-UV/FLD : Use C18 columns with methanol/water gradients (0.1% TFA) to quantify impurities (detection limit: ≤0.1% per pharmacopeial guidelines) .

Q. How does the hydrobromide counterion influence stability under varying storage conditions?

Hydrobromide salts generally exhibit superior crystallinity and hygroscopic resistance compared to hydrochloride analogs. Stability studies on similar compounds (e.g., 2-bromo-5-fluorobenzylamine hydrochloride) show:

- Thermal stability : Decomposition onset at >150°C (TGA data).

- Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the fluorophenol group .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the aminomethyl group in nucleophilic substitutions?

The -CH₂NH₂ group acts as a weak nucleophile due to partial positive charge on the methylene carbon. In brominated analogs (e.g., 2-amino-3-bromo-5-methylpyridine), phosphonylation with triethyl phosphite proceeds via an SNAr mechanism, with rate-limiting bromide displacement . Key factors:

Q. How can computational modeling guide the design of derivatives with enhanced biological activity?

- DFT calculations : Predict electrostatic potential maps to identify sites for functionalization (e.g., adding sulfonamide groups at the 4-position for kinase inhibition).

- Docking studies : Use crystal structures of target proteins (e.g., tyrosine kinases) to assess binding affinity changes when modifying the fluorophenol ring .

Q. What strategies resolve contradictions in reported solubility data for hydrobromide salts?

Discrepancies arise from polymorphic forms or residual solvents. For example:

- Polymorph screening : Recrystallize from ethanol/water (1:3) to isolate the thermodynamically stable Form I.

- Karl Fischer titration : Quantify water content (<0.5% w/w ensures reproducibility) .

Q. How is this compound applied in developing fluorescent probes or bioconjugates?

The fluorophenol moiety serves as a pH-sensitive fluorophore. In bifunctional probes (e.g., 5-((3-aminopropyl)amino)-2-nitrosophenol derivatives), the aminomethyl group enables covalent conjugation to antibodies via NHS ester chemistry . Optimization includes:

- Quenching studies : Measure fluorescence recovery at lysosomal pH (4.5–5.5).

- Stoichiometric control : Limit bioconjugate ratios to ≤3:1 (probe:protein) to avoid aggregation .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.